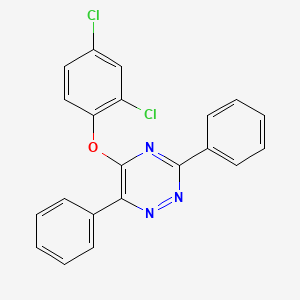

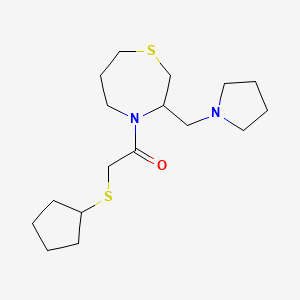

![molecular formula C24H30N2O2 B2392019 N-[2-(7,8-ジメチル-2-オキソ-1H-キノリン-3-イル)エチル]アダマンタン-1-カルボキサミド CAS No. 851408-19-0](/img/structure/B2392019.png)

N-[2-(7,8-ジメチル-2-オキソ-1H-キノリン-3-イル)エチル]アダマンタン-1-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. It is commonly referred to as AEME or AEM-28. This compound has been studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.

作用機序

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the activation of the nuclear factor-kappa B (NF-kB) pathway, which regulates the production of inflammatory cytokines.

Biochemical and physiological effects:

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide exhibits various biochemical and physiological effects. It has been found to:

1. Increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

3. Inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

4. Increase the expression of heat shock proteins (HSPs), which protect cells against stress.

実験室実験の利点と制限

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:

1. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields.

2. It is easy to synthesize and purify.

3. It is stable under normal laboratory conditions.

Some of the limitations include:

1. Its mechanism of action is not fully understood.

2. Its effects may vary depending on the cell type and experimental conditions.

3. Its potential toxicity and side effects are not fully known.

将来の方向性

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several potential future directions for research. Some of these include:

1. Further studies to elucidate its mechanism of action.

2. Studies to determine its potential toxicity and side effects.

3. Studies to optimize its synthesis and purification methods.

4. Studies to explore its potential use in the treatment of various diseases such as neurodegenerative diseases and inflammatory diseases.

5. Studies to explore its potential use as a tool compound for studying various signaling pathways in the body.

In conclusion, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It exhibits various biochemical and physiological effects that make it suitable for use in various research fields. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several advantages and limitations for lab experiments, and there are several potential future directions for research.

合成法

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、本研究対象化合物も含め、抗ウイルス剤として有望視されています。例えば、次のような例があります。

- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対して阻害効果を示しました .

- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス活性を示しました .

抗HIV活性

本化合物は直接研究されていませんが、インドール誘導体はHIV対策における可能性が調査されています。 インドール核は、さまざまな生物学的および臨床的用途において重要な役割を果たしています .

その他の潜在的な用途

抗ウイルス特性に加えて、インドール誘導体は、次のようなさまざまな生物学的活性を示します。

要約すると、N-[2-(7,8-ジメチル-2-オキソ-1H-キノリン-3-イル)エチル]アダマンタン-1-カルボキサミドは、複数の分野における新たな治療の可能性を秘めています。 研究者はその用途を継続的に探求しており、インドール骨格は薬剤開発において貴重なファーマコフォアとして残っています . さらに詳しい情報や追加のセクションが必要な場合は、お気軽にお問い合わせください! 😊

特性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTYWNPYHSZUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

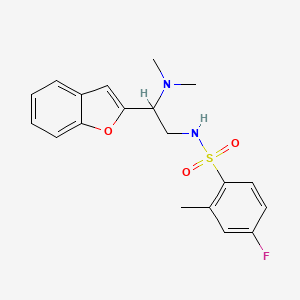

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

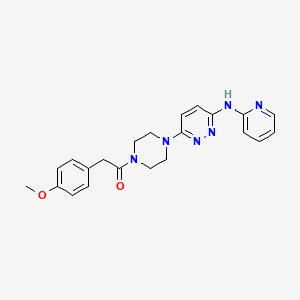

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

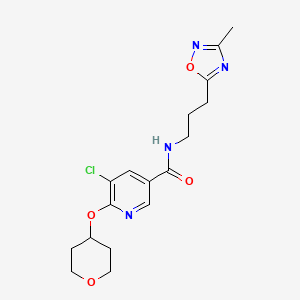

![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)